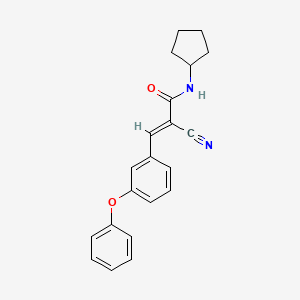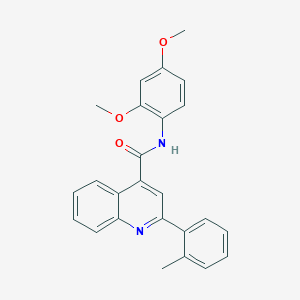![molecular formula C26H20FN3O B4758102 N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)
N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
Overview
Description
N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is a chemical compound that has gained significant importance in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it has shown promising results in the treatment of various diseases, making it a potential candidate for drug discovery and development. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of this compound is that it may have off-target effects, which could limit its effectiveness in treating specific diseases.
Future Directions
There are several future directions for the study of N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide. One potential direction is to study the effectiveness of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of specific diseases. Finally, future studies could investigate the potential of this compound for the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Scientific Research Applications
N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O/c27-23-12-10-20(11-13-23)17-30-18-22(24-8-4-5-9-25(24)30)14-21(15-28)26(31)29-16-19-6-2-1-3-7-19/h1-14,18H,16-17H2,(H,29,31)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYSUONRLOCCN-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide](/img/structure/B4758020.png)

![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4758037.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)

![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4758052.png)
![6-(2-furyl)-2-(tetrahydro-2-furanylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4758060.png)
![5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758074.png)
![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4758090.png)

![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
![1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)